2-(dimethylamino)-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dimethylamino)-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide, also known as CEP-1347, is a small molecule inhibitor of the c-Jun N-terminal kinase (JNK) pathway. It was first synthesized in the late 1990s by Cephalon, Inc. as a potential treatment for neurodegenerative diseases. Since then, it has been extensively studied for its potential therapeutic applications in various fields of medicine.
Mechanism of Action
2-(dimethylamino)-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide acts as a selective inhibitor of the JNK pathway, which is involved in a variety of cellular processes, including cell death, inflammation, and stress response. By inhibiting the JNK pathway, 2-(dimethylamino)-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide can protect neurons from cell death and reduce inflammation, which are key factors in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects
2-(dimethylamino)-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide has been shown to have several biochemical and physiological effects in animal models of neurodegenerative diseases. It can reduce the activation of JNK and downstream signaling pathways, such as c-Jun and AP-1, which are involved in cell death and inflammation. It can also increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are important for neuronal survival and function.
Advantages and Limitations for Lab Experiments
2-(dimethylamino)-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide has several advantages for lab experiments, including its well-established synthesis method and its selectivity for the JNK pathway. However, it also has some limitations, such as its relatively low potency and its potential off-target effects. These limitations should be taken into consideration when designing experiments using 2-(dimethylamino)-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide.
Future Directions
There are several future directions for research on 2-(dimethylamino)-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide. One direction is to further investigate its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's disease and ALS. Another direction is to explore its potential applications in other fields of medicine, such as cancer and inflammation. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects and to optimize its potency and selectivity.
Synthesis Methods
The synthesis of 2-(dimethylamino)-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide involves several steps, starting with the reaction of 4-fluorophenethylamine with ethyl acetoacetate to form the intermediate 1-(4-fluorophenyl)-2-(1-oxoethyl)pyrrolidine-3,5-dione. This intermediate is then reacted with 4-dimethylaminobenzoyl chloride to form the final product, 2-(dimethylamino)-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide. The synthesis method has been reported in several scientific journals and is well-established.
Scientific Research Applications
2-(dimethylamino)-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including neurodegenerative diseases, cancer, and inflammation. In the field of neurodegenerative diseases, 2-(dimethylamino)-N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}benzamide has been shown to protect neurons from cell death and improve motor function in animal models of Parkinson's disease and Huntington's disease. It has also been studied for its potential therapeutic applications in Alzheimer's disease and amyotrophic lateral sclerosis (ALS).
properties
IUPAC Name |
2-(dimethylamino)-N-[1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O2/c1-24(2)19-6-4-3-5-18(19)21(27)23-17-13-20(26)25(14-17)12-11-15-7-9-16(22)10-8-15/h3-10,17H,11-14H2,1-2H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYOZYFBNCRHJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C(=O)NC2CC(=O)N(C2)CCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.